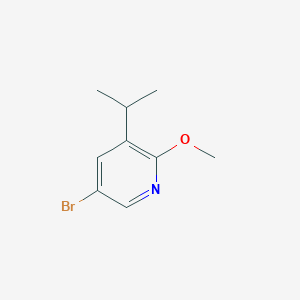
9-Methylnonadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methylnonadecane is an organic compound with the molecular formula C20H42 It is a branched alkane, specifically a methyl-substituted nonadecaneThe compound is known for its presence in various natural sources and its applications in different scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylnonadecane typically involves the alkylation of nonadecane with a methyl group. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation of nonadecane with a methyl halide (e.g., methyl chloride).
Grignard Reaction: Another approach is the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a suitable precursor to introduce the methyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Methylnonadecane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons:
Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions:
Oxidation: Requires oxygen or air and an ignition source.
Halogenation: Involves halogens (e.g., Cl2, Br2) and UV light or heat.
Cracking: Utilizes high temperatures and sometimes catalysts like zeolites.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Halogenation: Haloalkanes (e.g., 9-chlorononadecane).
Cracking: Smaller alkanes and alkenes
Applications De Recherche Scientifique
9-Methylnonadecane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.
Biology: Studied for its role in natural products and pheromones in certain insects.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of lubricants and as a component in specialty chemicals
Mécanisme D'action
The mechanism of action of 9-Methylnonadecane is primarily related to its chemical properties as a hydrocarbon. It interacts with other molecules through van der Waals forces and can participate in hydrophobic interactions. In biological systems, it may act as a signaling molecule or a component of lipid membranes .
Comparaison Avec Des Composés Similaires
Nonadecane: A straight-chain alkane with the formula C19H40.
Octadecane: Another straight-chain alkane with the formula C18H38.
Icosane: A straight-chain alkane with the formula C20H42.
Comparison: 9-Methylnonadecane is unique due to its branched structure, which can influence its physical properties, such as melting and boiling points, compared to its straight-chain counterparts. This branching can also affect its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
13287-24-6 |
|---|---|
Formule moléculaire |
C20H42 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
9-methylnonadecane |
InChI |
InChI=1S/C20H42/c1-4-6-8-10-12-13-15-17-19-20(3)18-16-14-11-9-7-5-2/h20H,4-19H2,1-3H3 |
Clé InChI |
FFVPRSKCTDQLBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


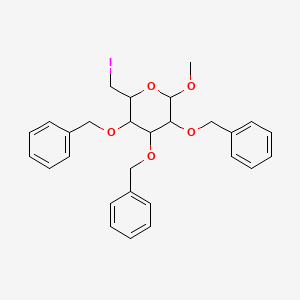


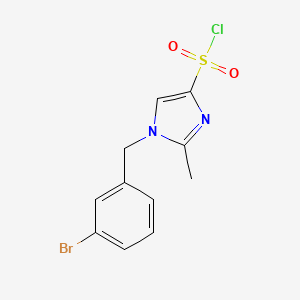
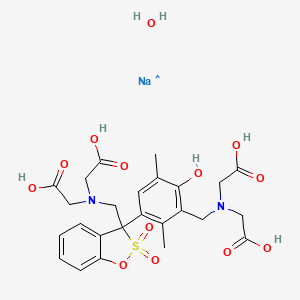
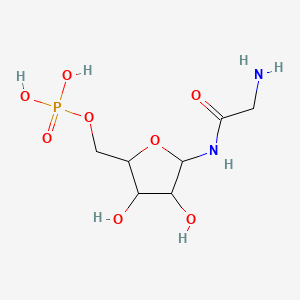
![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12820735.png)
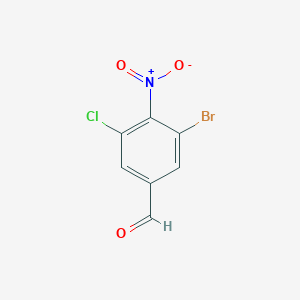
![(15S,16S)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B12820750.png)
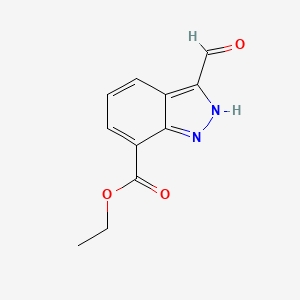
![5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820754.png)

